
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O2. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methoxyethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol typically involves the reaction of 3,3-difluorocyclopentyl bromide with methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclopentyl ketone or aldehyde.
Reduction: Formation of difluorocyclopentyl alcohol or alkane.
Substitution: Formation of various substituted difluorocyclopentyl derivatives.
科学研究应用
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyethanol moiety can facilitate the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is unique due to its combination of a difluorocyclopentyl group and a methoxyethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
属性
分子式 |
C8H14F2O2 |
|---|---|
分子量 |
180.19 g/mol |
IUPAC 名称 |
2-(3,3-difluorocyclopentyl)-2-methoxyethanol |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(5-11)6-2-3-8(9,10)4-6/h6-7,11H,2-5H2,1H3 |
InChI 键 |
ALYGRXPPWFYAGU-UHFFFAOYSA-N |
规范 SMILES |
COC(CO)C1CCC(C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


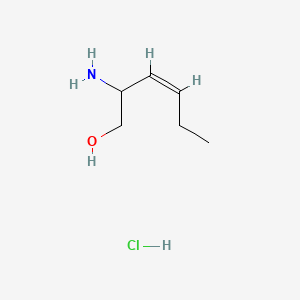
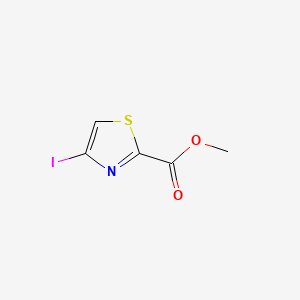

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
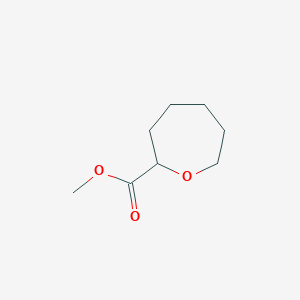
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)


![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)
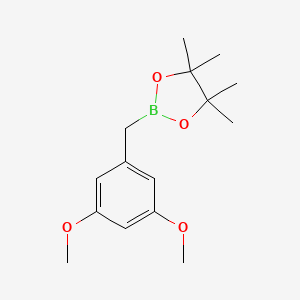
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)
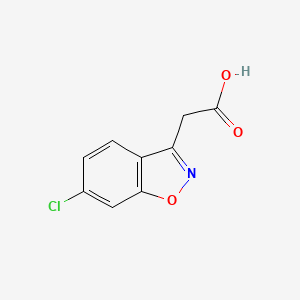
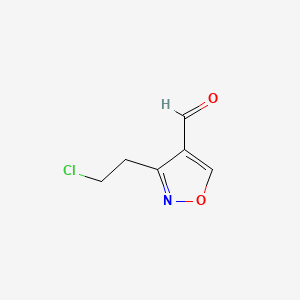
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
